molecular formula C5H4ClNO3S B183956 2-Chloropyridine-3-sulfonic acid CAS No. 6602-56-8

2-Chloropyridine-3-sulfonic acid

Cat. No.: B183956
CAS No.: 6602-56-8
M. Wt: 193.61 g/mol
InChI Key: VBJDRRWFZIWJOS-UHFFFAOYSA-N
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Description

2-Chloropyridine-3-sulfonic acid is an organic compound with the molecular formula C5H4ClNO3S. It is a derivative of pyridine, where the chlorine atom is substituted at the second position and the sulfonic acid group is substituted at the third position on the pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloropyridine-3-sulfonic acid can be synthesized through several methods. One common method involves the direct sulfonation of 2-chloropyridine using concentrated sulfuric acid or oleum. This reaction typically requires high temperatures and prolonged reaction times to achieve good yields .

Another method involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfonic acid group . This method is advantageous as it avoids the use of harsh conditions and provides a cleaner reaction profile.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product .

Properties

IUPAC Name

2-chloropyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3S/c6-5-4(11(8,9)10)2-1-3-7-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJDRRWFZIWJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376475
Record name 2-chloropyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6602-56-8
Record name 3-Pyridinesulfonic acid, 2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6602-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloropyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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